![molecular formula C13H14O6 B289197 {6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

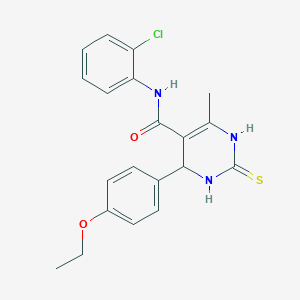

Beschreibung

{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate, commonly known as MDMA, is a synthetic drug that is widely used for recreational purposes. MDMA belongs to the class of drugs known as entactogens, which are psychoactive substances that enhance emotional and social experiences. However, MDMA also has potential therapeutic applications, particularly in the treatment of psychiatric disorders such as post-traumatic stress disorder (PTSD).

Wirkmechanismus

MDMA acts on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. MDMA increases the release of serotonin, which is associated with mood regulation, social behavior, and emotional processing. MDMA also increases the release of dopamine and norepinephrine, which are associated with reward and arousal. The combined effect of these neurotransmitters is thought to be responsible for the emotional and social effects of MDMA.

Biochemical and Physiological Effects:

MDMA has several biochemical and physiological effects on the body. MDMA increases heart rate, blood pressure, body temperature, and respiration rate. These effects can be dangerous in high doses or in individuals with underlying medical conditions. MDMA also causes the release of cortisol, a stress hormone, which can have long-term effects on the body. MDMA can also cause dehydration, hyponatremia, and electrolyte imbalances, which can be life-threatening.

Vorteile Und Einschränkungen Für Laborexperimente

MDMA has several advantages and limitations for lab experiments. MDMA is a potent psychoactive substance that can induce emotional and social effects in human subjects. This makes it a useful tool for studying the neurobiology of social behavior and emotional processing. However, MDMA is also a controlled substance, which makes it difficult to obtain for research purposes. MDMA also has potential risks and side effects, which must be carefully managed in lab experiments.

Zukünftige Richtungen

There are several future directions for MDMA research. One area of focus is the development of MDMA-assisted psychotherapy for the treatment of {6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate and other psychiatric disorders. Another area of focus is the development of safer and more effective MDMA analogs that can be used for therapeutic purposes. Additionally, there is a need for more research on the long-term effects of MDMA use, particularly on the brain and cardiovascular system. Finally, more research is needed to understand the neurobiological mechanisms underlying the emotional and social effects of MDMA.

Synthesemethoden

MDMA is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and esterification. The final product is a white crystalline powder that can be ingested orally, snorted, or injected.

Wissenschaftliche Forschungsanwendungen

MDMA has been the subject of extensive scientific research, particularly in the fields of psychiatry and neuroscience. Studies have shown that MDMA can enhance empathy, social bonding, and emotional processing, which makes it a promising candidate for the treatment of psychiatric disorders such as {6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate, anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of {6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate in clinical trials.

Eigenschaften

Molekularformel |

C13H14O6 |

|---|---|

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

[6-(acetyloxymethyl)-1,3-benzodioxol-5-yl]methyl acetate |

InChI |

InChI=1S/C13H14O6/c1-8(14)16-5-10-3-12-13(19-7-18-12)4-11(10)6-17-9(2)15/h3-4H,5-7H2,1-2H3 |

InChI-Schlüssel |

USTPGOWSFZSWGS-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC2=C(C=C1COC(=O)C)OCO2 |

Kanonische SMILES |

CC(=O)OCC1=CC2=C(C=C1COC(=O)C)OCO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)

![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)

![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)

![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)

![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)

![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)